Phenyltrimethylammonium bromide

Catalog No.
S581018
CAS No.
16056-11-4
M.F
C9H14BrN
M. Wt
216.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethylammonium bromide

CAS Number

16056-11-4

Product Name

Phenyltrimethylammonium bromide

IUPAC Name

trimethyl(phenyl)azanium bromide

Molecular Formula

C9H14BrN

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M

SMILES

Array

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]

The exact mass of the compound Trimethylphenylammonium bromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyltrimethylammonium bromide (CAS 16056-11-4) is a specialized quaternary ammonium salt characterized by a central nitrogen atom bonded to one electron-withdrawing phenyl ring and three methyl groups, paired with a bromide counterion. Unlike standard aliphatic phase-transfer catalysts, this compound exhibits unique steric and electronic properties that make it highly valuable in advanced electrochemical systems and precision organic synthesis. In industrial procurement, PTMABr is primarily sourced as a high-polarity bromine complexing agent for zinc-bromine batteries, a bifunctional surface passivator for perovskite photovoltaics, and the direct precursor to the highly selective, stable brominating agent phenyltrimethylammonium tribromide (PTT). Its specific solubility profile in polar aprotic solvents further establishes its utility in closed-loop chemical manufacturing where reagent recovery is critical [1].

Substituting PTMABr with common aliphatic alternatives like tetrabutylammonium bromide (TBAB) or in-class halide variants like phenyltrimethylammonium chloride (PTMACl) routinely leads to process failures. In electrochemical energy storage, the high polarity of the phenyl-substituted cation is specifically required to bind polybromide anions and prevent the parasitic 'shuttle effect'; purely aliphatic quats lack the requisite electronic structure for optimal complexation [1]. In synthetic applications, the bromide anion is non-negotiable when generating tribromide (Br3-) complexes, rendering chloride or iodide salts chemically useless. Furthermore, the electron-withdrawing nature of the phenyl ring alters the nucleophilicity of the adjacent methyl groups, steering reactions toward specific pathways (such as C-alkylation over O-alkylation) that cannot be replicated by standard tetramethylammonium benchmarks [2].

Precursor Suitability and Reagent Recovery in Selective Bromination

PTMABr is the direct precursor to phenyltrimethylammonium tribromide (PTT), a highly selective brominating agent. The commercial viability of this process relies on a massive solubility differential in tetrahydrofuran (THF). While the active PTT reagent is highly soluble (630 g/L at 20°C), the spent PTMABr byproduct exhibits a solubility of only 0.09 g/L under identical conditions. This allows the PTMABr to immediately precipitate out of solution as the reaction progresses [1].

Evidence DimensionSolubility in THF at 20°C
Target Compound Data0.09 g/L (PTMABr)
Comparator Or Baseline630 g/L (PTT product baseline)
Quantified Difference>7000-fold difference in solubility
ConditionsTHF solvent at 20°C during bromination of ketones/ketals

This extreme solubility differential enables near-instantaneous, filtration-based recovery of the spent PTMABr, driving process efficiency and lowering material costs in industrial bromination cycles.

Coulombic Efficiency Enhancement in Zinc-Bromine Static Batteries

In aqueous zinc-bromine static batteries (AZBSBs), the migration of polybromide anions causes a detrimental 'shuttle effect' that degrades battery life. PTMABr acts as a highly polar complexing agent that binds these anions, effectively hindering self-discharge. Electrochemical testing demonstrates that adding PTMABr to the electrolyte increases the Coulombic Efficiency (CE) of the battery by 10% at a current density of 20 mA cm−2 compared to a blank electrolyte baseline [1].

Evidence DimensionCoulombic Efficiency (CE) at 20 mA cm−2
Target Compound Data+10% absolute CE improvement
Comparator Or BaselineBlank aqueous zinc-bromide electrolyte
Quantified Difference10% higher Coulombic Efficiency
ConditionsAqueous zinc-bromine static battery (AZBSB) at 20 mA cm−2

Procuring PTMABr as an electrolyte additive is essential for mitigating self-discharge and achieving commercial-grade cycle life in static zinc-bromine energy storage systems.

Bifunctional Surface Passivation in Perovskite Photovoltaics

For stabilizing moisture-sensitive CsPbI3 perovskite solar cells, the choice of quaternary ammonium salt dictates device performance. Post-treatment with PTMABr provides bifunctional stabilization via gradient bromide doping and surface passivation. Devices treated with PTMABr achieved a champion Power Conversion Efficiency (PCE) of 17.06%. In contrast, untreated baselines typically yield ~12.67%, and alternative long-chain aliphatic salts like cetyltrimethylammonium bromide (CTABr) max out at 15.25% [1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data17.06% PCE
Comparator Or BaselineUntreated CsPbI3 (12.67%) and CTABr-treated (15.25%)
Quantified Difference1.81% absolute PCE gain over CTABr; 4.39% over untreated
ConditionsCsPbI3 perovskite solar cell post-treatment

Buyers formulating advanced perovskite inks should specify PTMABr over aliphatic quats to maximize defect passivation and push module efficiency beyond the 17% threshold.

Enolate Alkylation Selectivity via Electron-Withdrawing Effects

In the selective α-methylation of aryl ketones using solid methylating agents, the electronic structure of the quaternary ammonium salt governs chemoselectivity. Compared to standard tetramethylammonium salts, the phenyl substituent on PTMABr withdraws electron density from the adjacent methyl groups. This electronic shift makes the methyl groups more prone to react with the 'soft' α-carbon of the enolate, driving C-alkylation rather than unwanted O-alkylation [1].

Evidence DimensionChemoselectivity (C-alkylation vs. O-alkylation)
Target Compound DataFavors C-alkylation (α-methylation)
Comparator Or BaselineTetramethylammonium salts (aliphatic baseline)
Quantified DifferenceSignificant shift toward α-methylated product
ConditionsSolid-state methylation of aryl ketones

For pharmaceutical intermediate synthesis, selecting a phenyl-substituted quat over a standard aliphatic quat is critical for maximizing the yield of the desired C-alkylated target.

Precursor for Stable Brominating Agents in Pharmaceutical Synthesis

PTMABr is the optimal starting material for synthesizing phenyltrimethylammonium tribromide (PTT). Its unique solubility profile in THF allows for closed-loop reagent recovery, making it ideal for the selective bromination of ketones and ketals in pharmaceutical manufacturing[1].

Electrolyte Formulation for Zinc-Bromine Batteries

Due to its high polarity and ability to bind polybromide anions, PTMABr is highly recommended as an electrolyte additive in aqueous zinc-bromine static batteries to suppress the shuttle effect and boost Coulombic efficiency [2].

Defect Passivation in Inorganic Perovskite Solar Cells

PTMABr is the reagent of choice for post-treatment of CsPbI3 perovskite films. Its specific combination of a bulky phenyl ring and a bromide ion provides superior gradient doping and moisture stability compared to long-chain aliphatic alternatives[3].

Chemoselective Phase-Transfer Catalysis

In organic synthesis workflows requiring precise α-methylation of aryl ketones, PTMABr serves as a superior methylating agent and PTC, utilizing its electron-withdrawing phenyl group to direct reactions toward C-alkylation [4].

Physical Description

Off-white hygroscopic crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

215.03096 Da

Monoisotopic Mass

215.03096 Da

Heavy Atom Count

11

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

16056-11-4

Wikipedia

Phenyltrimethylammonium bromide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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